

# An In-depth Technical Guide to Tetrapropylstannane (CAS: 2176-98-9)

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## Compound of Interest

Compound Name: Tetrapropylstannane

Cat. No.: B129664

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## Abstract

**Tetrapropylstannane**, a tetraorganotin compound with the CAS number 2176-98-9, is a significant chemical intermediate primarily utilized in the synthesis of other organotin compounds. This document provides a comprehensive technical overview of **Tetrapropylstannane**, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it explores the toxicological profile of **Tetrapropylstannane**, drawing parallels with other organotin compounds, and delves into the potential signaling pathways implicated in its biological activity, including interactions with nuclear receptors and the induction of oxidative stress. This guide is intended to be a valuable resource for professionals in research, and drug development who are working with or have an interest in organotin chemistry.

## Physicochemical Properties

**Tetrapropylstannane** is a colorless, oily liquid with an unpleasant odor.<sup>[1]</sup> It is insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and methanol.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Tetrapropylstannane**

Property	Value	Reference(s)
CAS Number	2176-98-9	[1]
Molecular Formula	C <sub>12</sub> H <sub>28</sub> Sn	[2]
Molar Mass	291.07 g/mol	[2]
Appearance	Colorless oily liquid	[1]
Density	1.11 g/cm <sup>3</sup> (at 20 °C)	[1]
Melting Point	-109 °C	[2]
Boiling Point	222 °C	[1][2]
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate, methanol	[1]

## Synthesis of Tetrapropylstannane

The primary method for the synthesis of **Tetrapropylstannane** is the Grignard reaction, which involves the reaction of tin(IV) chloride with propylmagnesium bromide.[3]

## Experimental Protocol: Grignard Synthesis of Tetrapropylstannane

This protocol outlines the synthesis of **Tetrapropylstannane** from tin(IV) chloride and propylmagnesium bromide.

Materials:

- Tin(IV) chloride (SnCl<sub>4</sub>)[3]
- 1-Bromopropane
- Magnesium turnings
- Anhydrous diethyl ether

- Iodine (crystal)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

- Preparation of Propylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
  - Add a small crystal of iodine to activate the magnesium surface.
  - Add anhydrous diethyl ether to cover the magnesium turnings.
  - In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
  - Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
  - Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is propylmagnesium bromide.
- Reaction with Tin(IV) Chloride:
  - Cool the Grignard reagent to 0 °C using an ice bath.
  - In a separate flame-dried flask, prepare a solution of tin(IV) chloride in anhydrous diethyl ether.

- Add the tin(IV) chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. A 4:1 molar ratio of Grignard reagent to tin(IV) chloride should be used.[3]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.
  - Separate the ethereal layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic layers and dry over anhydrous magnesium sulfate.
  - Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
  - The crude **Tetrapropylstannane** is then purified by vacuum distillation to yield a colorless liquid.[4]

Workflow for the Synthesis of **Tetrapropylstannane**:

Synthesis workflow for **Tetrapropylstannane**.

## Spectral Data and Characterization

The characterization of **Tetrapropylstannane** is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### NMR Spectroscopy

$^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  NMR are powerful tools for the structural elucidation of organotin compounds.[5]

Table 2: Predicted NMR Data for **Tetrapropylstannane**

Nucleus	Chemical Shift ( $\delta$ ) Range (ppm)	Multiplicity	Coupling
<sup>1</sup> H NMR			
$\alpha$ -CH <sub>2</sub>	~0.8 - 1.2	Triplet	J(H,H)
$\beta$ -CH <sub>2</sub>	~1.4 - 1.7	Sextet	J(H,H)
$\gamma$ -CH <sub>3</sub>	~0.9 - 1.1	Triplet	J(H,H)
<sup>13</sup> C NMR			
$\alpha$ -CH <sub>2</sub>	~10 - 20		
$\beta$ -CH <sub>2</sub>	~18 - 28		
$\gamma$ -CH <sub>3</sub>	~13 - 17		
<sup>119</sup> Sn NMR	~ -20 to +20		

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.<sup>[6]</sup> The <sup>119</sup>Sn NMR chemical shift is particularly sensitive to the coordination environment of the tin atom.<sup>[7][8][9]</sup>

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of tetraalkyltins typically shows a weak or absent molecular ion peak due to facile fragmentation.<sup>[10][11]</sup> The fragmentation pattern is dominated by the loss of alkyl radicals and rearrangements.

Predicted Fragmentation Pattern for **Tetrapropylstannane** (C<sub>12</sub>H<sub>28</sub>Sn):

The fragmentation of tetraalkyltins is proposed to proceed through pathways that favor the formation of stable Sn(IV) and Sn(II) valence states.<sup>[10][11]</sup>

- **Loss of a Propyl Radical:** The initial fragmentation is often the loss of a propyl radical ( $\bullet$ C<sub>3</sub>H<sub>7</sub>) to form the tripropyltin cation [Sn(C<sub>3</sub>H<sub>7</sub>)<sub>3</sub>]<sup>+</sup>.
- **Subsequent Fragmentations:** This can be followed by the loss of propene (C<sub>3</sub>H<sub>6</sub>) via a  $\beta$ -hydride shift, leading to dipropyltin hydride cation [HSn(C<sub>3</sub>H<sub>7</sub>)<sub>2</sub>]<sup>+</sup>. Further losses of propene

and propyl radicals will lead to smaller tin-containing fragments.

Logical Flow of **Tetrapropylstannane** Fragmentation in EI-MS:

Fragmentation pathway of **Tetrapropylstannane**.

## Biological Activity and Signaling Pathways

While specific toxicological studies on **Tetrapropylstannane** are limited, the biological activities of other organotin compounds, such as tributyltin (TBT), have been more extensively studied and can provide insights into the potential mechanisms of action for **Tetrapropylstannane**. Organotin compounds are known for their toxicity, particularly to aquatic life.[\[1\]](#)[\[2\]](#)

## Interaction with Nuclear Receptors

Certain organotin compounds have been identified as environmental endocrine disruptors that can act as agonists for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs), most notably PPAR $\gamma$ .[\[12\]](#)[\[13\]](#)

Tributyltin has been shown to activate RXR-PPAR heterodimers, primarily through its interaction with RXR.[\[12\]](#)[\[13\]](#) This interaction can lead to the modulation of gene expression regulated by these nuclear receptors, which play crucial roles in metabolism, development, and inflammation. The activation of RXR-PPAR $\gamma$  by organotins is of particular interest as this pathway is involved in adipogenesis and insulin sensitivity.[\[14\]](#)[\[15\]](#)

Proposed Signaling Pathway for Organotin Interaction with RXR-PPAR $\gamma$ :

Organotin interaction with the RXR-PPAR $\gamma$  pathway.

## Induction of Oxidative Stress

Another proposed mechanism for the toxicity of organotin compounds is the induction of oxidative stress.[\[16\]](#) This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. While direct evidence for **Tetrapropylstannane** is lacking, studies on other organotins have shown that they can decrease the activities of antioxidant enzymes and increase markers of oxidative damage.[\[16\]](#)

Workflow of Oxidative Stress Induction by Organotins:

Oxidative stress induction by organotins.

## Conclusion

**Tetrapropylstannane** is a valuable organotin compound with well-defined physicochemical properties. Its synthesis via the Grignard reaction is a standard and effective method. While detailed toxicological data for **Tetrapropylstannane** itself is not abundant, the known biological activities of related organotin compounds suggest potential interactions with nuclear receptor signaling pathways and the induction of oxidative stress. This technical guide provides a foundational understanding for researchers and professionals working with **Tetrapropylstannane**, highlighting the need for further specific studies to fully elucidate its biological and toxicological profile.

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